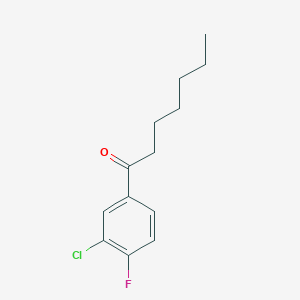

1-(3-Chloro-4-fluorophenyl)heptan-1-one

Description

Contextualizing Halogenation in Organic Synthesis and Medicinal Chemistry

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in organic synthesis. The presence of halogens, such as chlorine and fluorine, on an aromatic ring can profoundly influence a molecule's physicochemical properties. These properties include lipophilicity, metabolic stability, and binding interactions with biological targets. In medicinal chemistry, the strategic placement of halogens is a common approach to modulate the efficacy and pharmacokinetic profile of drug candidates. For instance, the introduction of a fluorine atom can block metabolic pathways, thereby increasing the drug's half-life. The diverse roles of halogenated compounds are evident in a wide array of pharmaceuticals and agrochemicals.

Role of Ketone Functionality in Synthetic Strategies and Molecular Architectures

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is a cornerstone of organic chemistry. organic-chemistry.org Its polarity, with an electrophilic carbon and a nucleophilic oxygen, makes it a hub for a multitude of chemical transformations. organic-chemistry.org Ketones are precursors to a vast range of other functional groups and are integral to the construction of complex molecular architectures. aksci.com Reactions such as nucleophilic additions, reductions to alcohols, and various coupling reactions highlight the synthetic versatility of the ketone moiety. organic-chemistry.org This reactivity makes ketones invaluable intermediates in the synthesis of fine chemicals, fragrances, and pharmaceuticals.

Research Significance and Academic Relevance of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

This compound (CAS No. 1352221-83-0) emerges as a compound of interest within the broader class of halogenated aryl ketones. aksci.com Its structure, featuring a heptanoyl chain attached to a 3-chloro-4-fluorophenyl ring, presents a unique combination of a lipophilic alkyl chain and a di-substituted aromatic ring with distinct electronic properties. While specific, in-depth research solely dedicated to this molecule is not extensively documented in publicly available literature, its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules. The presence of the halogenated phenyl ring makes it a candidate for studies in medicinal chemistry, potentially as a building block for bioactive compounds.

Chemical and Physical Properties

Detailed experimental data for This compound is not widely published. However, based on its structure and data from related compounds, certain properties can be inferred.

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₁₆ClFO | aksci.com |

| Molecular Weight | 242.71 g/mol | aksci.com |

| CAS Number | 1352221-83-0 | aksci.com |

| Physical State | Likely a liquid or low-melting solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents and insoluble in water | Inferred |

Synthesis and Characterization

The primary synthetic route to This compound is the Friedel-Crafts acylation. organic-chemistry.orgkhanacademy.orggoogleapis.comlibretexts.org This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

Reaction Scheme:

In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to activate the heptanoyl chloride, generating a reactive acylium ion. googleapis.com The 1-chloro-2-fluorobenzene (B165100) then attacks this electrophile. The directing effects of the chlorine and fluorine substituents on the aromatic ring will influence the position of acylation.

Characterization of the synthesized This compound would involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the chemical shifts and splitting patterns of the protons on the heptyl chain and the aromatic ring. ¹³C NMR would provide information on the carbon skeleton of the molecule. For the 1-(3-chloro-4-fluorophenyl) moiety, characteristic signals in the aromatic region would be expected, with coupling patterns influenced by both the chlorine and fluorine substituents. researchgate.net

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. researchgate.net

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help to confirm the structure. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO/c1-2-3-4-5-6-13(16)10-7-8-12(15)11(14)9-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHGTCZJMROLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chloro 4 Fluorophenyl Heptan 1 One and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.org For 1-(3-chloro-4-fluorophenyl)heptan-1-one, two primary disconnections are considered at the ketone functional group.

Disconnection A (C-CO Bond): The most common disconnection breaks the bond between the carbonyl carbon and the aromatic ring. This leads to an acylium ion synthon and a 3-chloro-4-fluorophenyl anion synthon. The corresponding synthetic equivalents are heptanoyl chloride (or a related acylating agent) and 3-chloro-4-fluorobenzene, respectively. This pathway points directly to a Friedel-Crafts acylation reaction.

Disconnection B (C-C Bond): An alternative disconnection breaks the bond between the carbonyl carbon and the n-hexyl group of the heptanoyl moiety. This generates a 3-chloro-4-fluorophenylcarbonyl synthon and a hexyl anion synthon. The synthetic equivalents could be a 3-chloro-4-fluorobenzoyl derivative (like an aldehyde or ester) and a hexyl organometallic reagent (e.g., hexylmagnesium bromide).

A third strategy involves a functional group interconversion (FGI), where the ketone is viewed as the product of an oxidation reaction. This leads to the precursor molecule, 1-(3-chloro-4-fluorophenyl)heptan-1-ol.

Direct Acylation Approaches to the Heptan-1-one Moiety

These methods involve the direct formation of the aryl-carbonyl bond on the 3-chloro-4-fluorobenzene ring.

Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction to form aryl ketones. wikipedia.orgmasterorganicchemistry.com The reaction involves treating an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.orgchemistrysteps.com

For the synthesis of this compound, 3-chloro-4-fluorobenzene is reacted with heptanoyl chloride. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used in stoichiometric amounts. organic-chemistry.org The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring. chemistrysteps.com

Reaction Scheme: 3-chloro-4-fluorobenzene + Heptanoyl chloride --(AlCl₃)--> this compound

A key consideration in this synthesis is the regioselectivity. The chloro and fluoro substituents on the aromatic ring are ortho-, para-directing groups. Acylation will predominantly occur at the position ortho to the fluorine and meta to the chlorine, which is the desired C-1 position. The product ketone is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.orgchemistrysteps.com

Table 1: Overview of Friedel-Crafts Acylation

| Component | Role | Example |

| Aromatic Substrate | Nucleophile | 3-Chloro-4-fluorobenzene |

| Acylating Agent | Electrophile Precursor | Heptanoyl Chloride |

| Catalyst | Lewis Acid | Aluminum Chloride (AlCl₃) |

| Product | Aryl Ketone | This compound |

Organometallic couplings provide an alternative to Friedel-Crafts acylation. These methods often proceed under milder conditions and can exhibit greater functional group tolerance. One common approach involves the reaction of an organometallic derivative of 3-chloro-4-fluorobenzene with an acylating agent.

For example, a Grignard reagent can be prepared from 1-bromo-3-chloro-4-fluorobenzene. Reaction of this Grignard reagent with heptanoyl chloride would yield the desired ketone. However, careful control of reaction conditions is necessary to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol.

More advanced cross-coupling reactions, such as Negishi (organozinc) or Suzuki (organoboron) couplings, can also be employed. In a Negishi-type coupling, an organozinc reagent derived from a halogenated 3-chloro-4-fluorobenzene could be coupled with heptanoyl chloride in the presence of a palladium or nickel catalyst. These methods are particularly useful for complex molecules where harsh Lewis acids cannot be used.

Transformations from Precursor Molecules

This strategy involves synthesizing a precursor molecule which is then converted into the final ketone product in a subsequent step.

A reliable method for preparing ketones is the oxidation of the corresponding secondary alcohol. researchgate.net In this approach, 1-(3-chloro-4-fluorophenyl)heptan-1-ol is first synthesized and then oxidized.

Synthesis of the Alcohol Precursor: The alcohol can be prepared via a Grignard reaction. 3-Chloro-4-fluorophenylmagnesium bromide (prepared from the corresponding aryl bromide) can be reacted with heptanal to yield 1-(3-chloro-4-fluorophenyl)heptan-1-ol.

Oxidation Step: A variety of oxidizing agents can be used to convert the secondary alcohol to the ketone. Common reagents include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in acetone/H₂SO₄).

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.

Dess-Martin Periodinane (DMP): A mild and selective reagent for oxidizing primary and secondary alcohols.

The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

For analogous chiral structures, chemo- and stereoselective methods are employed to produce enantiomerically enriched compounds. While this compound itself is achiral, the synthesis of chiral alcohol precursors or related chiral ketones often relies on biocatalysis or asymmetric synthesis.

Lipases are enzymes that can catalyze the enantioselective acylation or hydrolysis of racemic alcohols, a process known as kinetic resolution. For example, a racemic mixture of an analogous secondary alcohol, such as 1-(3-chloro-4-fluorophenyl)heptan-1-ol, could potentially be resolved. In this process, a lipase would selectively acylate one enantiomer, leaving the other unreacted. The acylated and unacylated alcohols can then be separated, and the desired enantiomer can be oxidized to the corresponding chiral ketone.

Alternatively, asymmetric reduction of the ketone can provide access to enantiomerically pure alcohol precursors. Catalytic systems employing chiral ligands, such as those used in Noyori asymmetric hydrogenation, can reduce ketones to alcohols with high enantioselectivity. nih.gov

Table 2: Summary of Synthetic Strategies

| Strategy | Key Reaction | Starting Materials | Key Features |

| Direct Acylation | Friedel-Crafts Acylation | 3-Chloro-4-fluorobenzene, Heptanoyl chloride | Direct, robust, requires stoichiometric Lewis acid. |

| Organometallic Coupling | Grignard Reaction | 1-Bromo-3-chloro-4-fluorobenzene, Heptanoyl chloride | Milder conditions, risk of over-addition. |

| Precursor Transformation | Oxidation of Secondary Alcohol | 1-(3-Chloro-4-fluorophenyl)heptan-1-ol | Reliable, versatile, two-step process. |

| Stereoselective Routes | Enzymatic Resolution | Racemic alcohol precursor, Lipase | Provides access to chiral analogs. |

Exploration of Green Chemistry Principles in Synthesis of this compound and Analogous Structures

The synthesis of aryl ketones, including this compound and its analogs, has traditionally relied on classical methods such as the Friedel-Crafts acylation, which often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). These conventional methods, while effective, are associated with significant environmental drawbacks, including the generation of large amounts of corrosive and toxic waste. Consequently, the development of more sustainable and environmentally benign synthetic routes is a key focus of contemporary chemical research. This section explores the application of green chemistry principles, specifically one-pot reactions and catalyst optimization, to the synthesis of the target compound and structurally related aryl ketones.

One-pot reactions represent a significant advancement in green synthesis by combining multiple reaction steps into a single procedural sequence without the isolation of intermediates. This approach minimizes solvent usage, reduces waste generation, and improves time and energy efficiency. For the synthesis of compounds like this compound, a one-pot approach could involve the in situ generation of the acylating agent followed by the Friedel-Crafts acylation of 3-chloro-4-fluorotoluene.

Catalyst optimization is another cornerstone of green chemistry, aiming to replace hazardous and stoichiometric catalysts with smaller quantities of more efficient, selective, and recyclable alternatives. In the context of Friedel-Crafts acylation, research has focused on the use of solid acid catalysts, which offer advantages such as easy separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and pollution.

One-Pot Reactions

The development of one-pot methodologies for the synthesis of aryl ketones often involves the telescoping of several reaction steps. For instance, a plausible one-pot synthesis of this compound could commence from a suitable precursor to heptanoyl chloride, which is then used to acylate 1-chloro-2-fluorobenzene (B165100) in the presence of a green catalyst. Research into one-pot syntheses of analogous structures has demonstrated the feasibility of such approaches. For example, a variety of α-keto-1,3,4-oxadiazoles have been synthesized in a one-pot procedure involving the oxidative cyclization of in situ generated hydrazide-hydrazones. rsc.org Similarly, one-pot syntheses of 1-aryl-3-trifluoromethylpyrazoles have been developed using in situ generated nitrile imines. researchgate.netorganic-chemistry.org These examples, while not directly producing aryl ketones, highlight the power of one-pot strategies in constructing complex molecules from simple precursors in an environmentally conscious manner.

A notable green one-pot approach for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones involves the oxidation of alcohols to aldehydes followed by a cyclocondensation reaction, all within a single vessel and under solvent-free conditions with microwave assistance. mdpi.com This strategy of combining oxidation and subsequent C-C bond formation could be conceptually applied to the synthesis of aryl ketones, where an alcohol precursor is oxidized to a carboxylic acid or acyl halide in situ prior to the acylation step.

Catalyst Optimization

The optimization of catalysts for Friedel-Crafts acylation is a critical aspect of developing greener synthetic routes. The ideal catalyst should be highly active, selective, stable, and recyclable. Solid acid catalysts, such as zeolites, clays, and metal oxides, have emerged as promising alternatives to traditional Lewis acids. eurekaselect.com These materials are typically non-corrosive, easy to handle, and can be readily separated from the reaction mixture by simple filtration.

The catalytic activity of these solid acids can be tuned by modifying their composition and structural properties. For example, iron oxide supported on HY zeolite has been shown to be an effective catalyst for the acylation of m-xylene with benzoyl chloride, with the catalytic activity being enhanced by an increase in Lewis acidic sites. researchgate.net The reusability of such catalysts is a key advantage, with some systems demonstrating consistent activity over multiple reaction cycles.

The following interactive table summarizes the findings from various studies on the optimization of catalysts for the Friedel-Crafts acylation of arenes, providing insights into the reaction conditions and yields for analogous structures.

| Catalyst | Aromatic Substrate | Acylating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bismuth Triflate (10 mol%) | Anisole | Benzoic Anhydride | Microwave, 110°C, 30 min | 95 | ruc.dk |

| Zeolite Hβ | Anisole | Acetic Anhydride | Solvent-free, 80°C | 42 | ijcps.org |

| Fe₂O₃/HY Zeolite | m-Xylene | Benzoyl Chloride | 140°C, 4h | 94.1 | researchgate.net |

| Antimony Pentahalide | Benzene (B151609) | Benzoyl Chloride | Not specified | Not specified | google.com |

Solvent-free, or solid-state, reactions represent another significant green chemistry approach. By eliminating the need for volatile organic solvents, these methods reduce pollution, lower costs, and simplify purification processes. Microwave-assisted organic synthesis has also gained prominence as a green technology. Microwave heating can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. ruc.dk For the synthesis of aryl ketones, microwave irradiation in the presence of a suitable catalyst, often under solvent-free conditions, has proven to be a highly efficient and environmentally friendly methodology. For example, the benzoylation of various aromatic compounds catalyzed by bismuth triflate under solvent-free microwave irradiation has been shown to give excellent yields in short reaction times. ruc.dksemanticscholar.org

The reusability of catalysts is a critical factor in the economic and environmental viability of a synthetic process. Solid acid catalysts can often be recovered and reused multiple times without a significant loss of activity. The following table illustrates the reusability of bismuth triflate in the benzoylation of anisole.

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 92 |

| 5 | 91 |

Reusability of Bismuth Triflate in the Benzoylation of Anisole. ruc.dk

Advanced Structural Characterization and Spectroscopic Analysis of 1 3 Chloro 4 Fluorophenyl Heptan 1 One

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline form. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. While specific crystallographic data for 1-(3-chloro-4-fluorophenyl)heptan-1-one are not widely published, the principles of the analysis and the likely structural features can be discussed. A study on a related compound, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, demonstrates how X-ray diffraction reveals detailed intramolecular and intermolecular interactions. researchgate.net

An X-ray crystallographic analysis of this compound would elucidate the molecule's specific solid-state conformation. Key parameters to be determined would include:

Aryl-Ketone Orientation: The dihedral angle between the plane of the 3-chloro-4-fluorophenyl ring and the plane of the carbonyl group (C=O) is a critical conformational feature. This orientation is influenced by a balance between electronic effects (conjugation) and steric hindrance.

Heptanoyl Chain Conformation: The seven-carbon alkyl chain is flexible and can adopt various conformations. X-ray analysis would reveal the specific torsion angles along the carbon-carbon backbone in the crystalline state, which is typically an extended, low-energy conformation to minimize steric strain.

Bond Parameters: Precise measurements of bond lengths and angles would confirm the expected geometries of the sp²-hybridized carbons in the aromatic ring and carbonyl group, and the sp³-hybridized carbons of the alkyl chain. Deviations from standard values could indicate electronic or steric strain within the molecule.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, the following interactions would be expected to play a crucial role in its supramolecular architecture:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C–H···O and C–H···F hydrogen bonds are anticipated. The carbonyl oxygen is a primary hydrogen bond acceptor, likely interacting with aromatic or aliphatic C-H groups of neighboring molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, potentially forming C–Cl···O or C–Cl···π interactions, which are significant in directing crystal packing.

π-π Stacking: The electron-deficient nature of the substituted phenyl ring could facilitate offset π-π stacking interactions with adjacent rings.

Studies on similar structures, such as salts of 3-chloro-4-hydroxyphenylacetic acid, have shown how different functional groups direct the formation of specific supramolecular synthons and extended packing motifs. nih.gov The interplay of these forces dictates the final crystal symmetry and density.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an essential tool for determining the structure of molecules in solution. A full suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom.

A complete NMR analysis of this compound involves several key experiments. mdpi.com

¹H NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic region would show complex splitting patterns for the three protons on the substituted ring, while the aliphatic region would display characteristic multiplets for the heptanoyl chain.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon would appear at a characteristic downfield shift (~195-200 ppm), while the aromatic and aliphatic carbons would resonate in their respective expected regions. organicchemistrydata.orgdocbrown.info The carbon attached to the fluorine atom would show a large one-bond coupling constant (¹JC-F).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu It would show clear correlations between adjacent methylene (B1212753) groups in the heptyl chain (H-2' to H-3', H-3' to H-4', etc.) and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H attachments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (2-3 bonds) between protons and carbons. sdsu.educolumbia.edu It is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the protons on the first methylene group of the chain (H-2') to the carbonyl carbon (C-1') and to the aromatic carbons C-1, C-2, and C-6.

The following tables present the predicted chemical shifts for this compound, based on established chemical shift values for similar structural fragments. chemicalbook.comchemicalbook.comnih.gov

Predicted ¹H NMR Data

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 8.05 | dd | JH-F ≈ 2.2, JH-H ≈ 2.2 |

| H-5 | 7.85 | ddd | JH-H ≈ 8.7, JH-F ≈ 4.5, JH-H ≈ 2.2 |

| H-6 | 7.30 | t | JH-H ≈ 8.7, JH-F ≈ 8.7 |

| H-2' (CH₂) | 2.95 | t | J ≈ 7.4 |

| H-3' (CH₂) | 1.70 | quint | J ≈ 7.4 |

| H-4', H-5', H-6' (CH₂) | 1.30 | m | - |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C-1' (C=O) | 198.5 |

| C-4 (C-F) | 164.0 (d, ¹JC-F ≈ 255 Hz) |

| C-1 | 135.0 |

| C-2 | 132.5 |

| C-6 | 130.0 (d, ³JC-F ≈ 9 Hz) |

| C-3 (C-Cl) | 122.0 (d, ²JC-F ≈ 22 Hz) |

| C-5 | 117.0 (d, ²JC-F ≈ 21 Hz) |

| C-2' (CH₂) | 38.5 |

| C-3' (CH₂) | 31.5 |

| C-4' (CH₂) | 29.0 |

| C-5' (CH₂) | 24.0 |

| C-6' (CH₂) | 22.5 |

The substitution pattern (regiochemistry) of the aromatic ring is unequivocally confirmed by NMR. The observed coupling patterns in the ¹H NMR spectrum, specifically the presence of a triplet and two doublets of doublets, are characteristic of a 1,3,4-trisubstituted benzene (B151609) ring. Furthermore, HMBC correlations are definitive. A key correlation would be observed between the proton at position 2 (H-2) and the carbonyl carbon (C-1'), confirming the attachment of the heptanoyl group adjacent to the chlorine atom. Similarly, correlations from H-5 to C-1 and C-3 would solidify the assignment. As the molecule is achiral, there are no stereochemical elements like enantiomers or diastereomers to assign.

Dynamic NMR (DNMR) studies are employed to investigate processes of conformational exchange that occur on the NMR timescale. For this compound, a potential dynamic process could be the rotation around the C(aryl)-C(carbonyl) single bond. However, the energy barrier for this rotation is typically low in simple aryl ketones, and separate conformers are not usually observed at room temperature. Therefore, it is unlikely that DNMR studies would be necessary or reveal significant conformational exchange phenomena under standard conditions. No literature reporting such studies for this specific compound was identified in the search.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure through the analysis of molecular vibrations. youtube.comijcce.ac.ir For this compound, the spectra are dominated by contributions from the substituted aromatic ring and the carbonyl group of the heptanone chain.

The key vibrational modes for this compound can be assigned as follows:

Aliphatic C-H Stretching: The heptyl chain gives rise to characteristic symmetric and asymmetric stretching vibrations of the C-H bonds within its methyl (CH₃) and methylene (CH₂) groups. These are typically observed in the 2850-3000 cm⁻¹ region of the FTIR and Raman spectra. youtube.com

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring typically appear at wavenumbers above 3000 cm⁻¹, generally in the range of 3030-3100 cm⁻¹. youtube.com

Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the ketone's carbonyl group is a prominent feature in the FTIR spectrum. For aromatic ketones, this band is typically located in the region of 1680-1700 cm⁻¹. The conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Stretching: The vibrations of the carbon-halogen bonds are also characteristic. The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, generally between 600 and 800 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3030 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | Heptyl Chain (CH₂, CH₃) | 3000 - 2850 | Strong | Strong |

| Carbonyl (C=O) Stretch | Ketone | 1700 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium to Strong | Strong |

| C-F Stretch | Fluoro-substituent | 1400 - 1000 | Strong | Weak |

| C-Cl Stretch | Chloro-substituent | 800 - 600 | Strong | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with its two main chromophores: the substituted phenyl ring and the carbonyl group.

π → π* Transitions: These are high-energy transitions associated with the π-electron system of the benzene ring. They typically result in strong absorption bands. For substituted benzenes, two such bands are often observed: the E-band (around 200-230 nm) and the B-band (around 250-290 nm). The presence of substituents (chloro and fluoro groups) and the carbonyl group can cause shifts in the position and intensity of these bands.

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an antibonding π* orbital. These transitions are of lower energy and are symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, typically above 300 nm for aromatic ketones.

The expected electronic transitions for this compound are detailed in the table below.

| Transition | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | Substituted Phenyl Ring | 200 - 230 | High ( > 10,000) |

| π → π* (B-band) | Substituted Phenyl Ring | 250 - 290 | Moderate (1,000-10,000) |

| n → π* | Carbonyl Group | 300 - 330 | Low ( < 1,000) |

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. researchgate.netmdpi.com This effect is particularly pronounced for molecules containing heteroatoms with non-bonding electrons, such as the carbonyl oxygen in this compound.

n → π* Transition: In polar, protic solvents (like ethanol), the lone pair electrons of the carbonyl oxygen can form hydrogen bonds with solvent molecules. This stabilizes the ground state more than the excited state, leading to an increase in the energy required for the transition. Consequently, a hypsochromic (or blue) shift is observed, meaning the absorption maximum (λmax) shifts to a shorter wavelength. In non-polar solvents (like hexane), this interaction is absent, and the λmax appears at a longer wavelength.

π → π* Transition: The π and π* orbitals are both generally more polar in the excited state. Thus, polar solvents tend to stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a bathochromic (or red) shift to a longer wavelength.

The anticipated solvent effects on the principal electronic transitions are summarized in the table below.

| Transition | Solvent Type | Expected Shift | Rationale |

| n → π | Polar (e.g., Ethanol) | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding electrons via hydrogen bonding. youtube.com |

| n → π | Non-polar (e.g., Hexane) | - | Minimal solute-solvent interaction. |

| π → π | Polar (e.g., Ethanol) | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state by the polar solvent. |

| π → π | Non-polar (e.g., Hexane) | - | Minimal solute-solvent interaction. |

Computational and Theoretical Investigations of 1 3 Chloro 4 Fluorophenyl Heptan 1 One

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. prensipjournals.com DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's behavior. nanobioletters.comnih.gov

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, which corresponds to an energetic minimum on the potential energy surface. nanobioletters.com This process involves calculating bond lengths, bond angles, and dihedral (torsion) angles. For 1-(3-chloro-4-fluorophenyl)heptan-1-one, the geometry is optimized to find the lowest energy conformer. The aromatic ring is expected to be largely planar, though the presence of the chloro and fluoro substituents may cause minor distortions. nanobioletters.com The heptanoyl chain, being flexible, can adopt various conformations, and computational scans are used to identify the most stable arrangement.

Below is a table of typical geometric parameters for the constituent parts of the molecule, as would be calculated using DFT methods, based on studies of similar compounds. nanobioletters.comnih.gov

| Parameter | Bond | Typical Calculated Value (DFT) |

| Bond Lengths (Å) | C=O (carbonyl) | ~1.21 Å |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| C-Cl (aromatic) | ~1.74 Å | |

| C-F (aromatic) | ~1.35 Å | |

| C-C (alkyl) | ~1.54 Å | |

| **Bond Angles (°) ** | C-C-C (aromatic) | ~120° |

| C-C(O)-C | ~118° - 122° | |

| O=C-C | ~120° |

These values are illustrative and derived from computational studies on molecules with similar functional groups.

DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netuantwerpen.be Each vibrational mode is associated with a specific motion, such as the stretching or bending of bonds. The Raman spectrum arises from the inelastic scattering of light from these molecular vibrations. nih.gov By correlating the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved. researchgate.net This is crucial for confirming the presence of specific functional groups and understanding the molecule's structural characteristics.

The table below presents the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C-Cl | Stretching | 700 - 750 uantwerpen.be |

| C-F | Stretching | 1000 - 1250 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C-H | Stretching | 3000 - 3100 |

These are typical frequency ranges. The exact calculated values depend on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. muni.cz The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. muni.cznih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.czresearchgate.net Conversely, a small gap indicates a molecule is more polarizable and more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the substituted phenyl ring, which is rich in π-electrons, while the LUMO is likely centered around the carbonyl group and the aromatic ring.

The following table shows representative HOMO-LUMO data from DFT calculations on related aromatic compounds.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea | -7.2872 | -3.0199 | 4.2673 | researchgate.net |

| 3,4-bis-(2-chloro-phenyl)-2-oxa-bicyclo [2.2.1] heptan-6-one | - | - | 4.15 | researchgate.net |

| Pt(bipy)Cl₄ | - | - | 1.6869 | nih.gov |

| Pt(dach)Cl₄ | - | - | 2.1176 | nih.gov |

This data is for illustrative purposes to show typical values obtained through FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de An MEP surface is plotted onto the molecule's electron density, using a color scale to represent different potential values. wolfram.com This map is a valuable tool for predicting how a molecule will interact with other species. uni-muenchen.de

Typically, red or orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue colors denote areas of positive potential, which are electron-poor and are sites for nucleophilic attack. researchgate.net Green and yellow areas represent neutral or weakly interacting regions. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, as well as the fluorine and chlorine atoms. researchgate.netscienceopen.com These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive potential (blue) would be found around the hydrogen atoms, particularly those on the aromatic ring, indicating these are the probable sites for nucleophilic attack. researchgate.netscienceopen.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. numberanalytics.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wisc.eduq-chem.com

A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net These delocalization effects, representing departures from a simple localized Lewis structure, are crucial for understanding molecular stability. wisc.edu

For this compound, significant hyperconjugative interactions would be expected between the lone pair orbitals of the oxygen, fluorine, and chlorine atoms and the antibonding π* orbitals of the phenyl ring, as well as between the π orbitals of the ring and the σ* orbitals of adjacent bonds.

The table below shows examples of donor-acceptor interactions and their stabilization energies as determined by NBO analysis for a related molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (C1-C6) | π* (C2-C3) | ~20.5 | Intramolecular Hyperconjugation |

| π (C2-C3) | π* (C4-C5) | ~18.9 | Intramolecular Hyperconjugation |

| LP (O1) | σ* (C7-C8) | ~5.2 | Lone Pair Delocalization |

| LP (Cl) | π* (C3-C4) | ~2.8 | Lone Pair Delocalization |

Values are illustrative, based on principles of NBO analysis for molecules with similar structures. LP denotes a lone pair orbital.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global quantum chemical descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and stability. prensipjournals.comresearchgate.net Key descriptors include:

Electronegativity (χ): Measures an atom's or molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω): Represents the energy stabilization when the molecule acquires additional electronic charge from the environment. It is calculated as ω = χ² / (2η). A high electrophilicity index suggests a molecule is a strong electrophile. researchgate.net

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

The following table provides an example of calculated quantum chemical descriptors for a related compound.

| Descriptor | Symbol | Formula | Illustrative Value (eV) | Reference |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 3.6536 | researchgate.net |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.1336 | researchgate.net |

| Electrophilicity Index | ω | χ² / (2η) | 3.1512 | researchgate.net |

The values are from a study on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea and serve as an example of data obtained through these calculations.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are a central concept in Density Functional Theory (DFT) used to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

In a study on the related compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, Fukui functions were calculated to identify possible reactive centers within the molecule. researchgate.net The analysis helps in understanding the local reactivity of different atoms, which is crucial for predicting how the molecule will interact with other chemical species. For this compound, one would expect the carbonyl carbon to be a primary site for nucleophilic attack, while the oxygen atom would be susceptible to electrophilic attack. The aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents, would also exhibit specific sites prone to attack, which could be precisely identified through Fukui function calculations.

Average Local Ionization Energies

The Average Local Ionization Energy (ALIE) is a conceptual DFT tool that provides insight into the regions of a molecule where an electron is most easily removed. It is calculated for every point on the electron density surface of the molecule. Lower ALIE values indicate sites that are more susceptible to electrophilic attack.

For instance, in the investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, ALIE was mapped onto the electron density surface to pinpoint the locations where electrons are least tightly bound. researchgate.net This analysis is particularly useful for understanding reaction mechanisms and predicting the initial steps of electron transfer processes. For this compound, an ALIE analysis would likely highlight the lone pairs of the carbonyl oxygen and the π-system of the aromatic ring as regions of lower ionization energy.

Molecular Dynamics (MD) Simulations for Conformational Behavior in Solution

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide a detailed picture of the conformational landscape of a molecule in different environments, such as in a solvent.

Solvent Influence on Molecular Structure and Dynamics

The choice of solvent can significantly impact the structure, dynamics, and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute and solvent molecules, revealing how the solvent influences the conformational preferences of the solute. For a molecule like this compound, with its polar carbonyl group and nonpolar heptyl chain, the polarity of the solvent would play a critical role in determining its three-dimensional structure. In a polar solvent, the carbonyl group would be stabilized through dipole-dipole interactions, while in a nonpolar solvent, the heptyl chain would have more conformational freedom.

Radial Distribution Functions for Intermolecular Interactions

Radial Distribution Functions (RDFs) are a key output of MD simulations that describe how the density of surrounding particles varies as a function of distance from a central particle. By calculating the RDFs between different atoms of the solute and solvent, one can gain a quantitative understanding of the intermolecular interactions. For this compound in an aqueous solution, the RDF between the carbonyl oxygen and the hydrogen atoms of water would reveal the extent of hydrogen bonding. In a study of a different compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, RDFs were calculated to investigate the possibility of hydrolysis. researchgate.net

Analysis of Non-Covalent Interactions and Topological Parameters (e.g., ELF, LOL, RDG)

Non-covalent interactions (NCIs) play a crucial role in determining the structure and function of molecules. Computational methods such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG) are used to visualize and analyze these weak interactions.

ELF and LOL: These functions provide a topological analysis of the electron density, revealing the regions of space where electrons are paired. They are particularly useful for identifying covalent bonds and lone pairs.

RDG: The RDG method allows for the visualization of NCIs, such as van der Waals interactions, hydrogen bonds, and steric clashes, in real space.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, TD-DFT UV-Vis)

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data to validate the computed molecular structure and properties.

GIAO NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. In the study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, GIAO calculations were performed and compared with experimental data. researchgate.net For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts would be invaluable for its structural characterization.

TD-DFT UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can identify the electronic transitions responsible for the observed absorption bands. researchgate.net This method has been successfully applied to various organic molecules to understand their photophysical properties. researchgate.net For this compound, TD-DFT calculations would likely predict π-π* transitions associated with the aromatic ring and n-π* transitions involving the carbonyl group.

Chemical Reactivity and Transformation Pathways of 1 3 Chloro 4 Fluorophenyl Heptan 1 One

Reactions of the Ketone Carbonyl Group

The ketone's carbonyl group (C=O) is a primary site of reactivity. The carbon atom of this group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. numberanalytics.com The adjacent methylene (B1212753) group of the heptyl chain possesses acidic protons, enabling substitution reactions at the alpha-position.

Reduction to Alcohols

Ketones are readily reduced to secondary alcohols. For 1-(3-Chloro-4-fluorophenyl)heptan-1-one, this transformation converts the carbonyl group into a hydroxyl group, yielding 1-(3-chloro-4-fluorophenyl)heptan-1-ol. This reduction can be achieved using various reducing agents.

Commonly employed reagents for this purpose include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride is a milder, more selective reagent that is effective for reducing aldehydes and ketones. masterorganicchemistry.comresearchgate.net LiAlH₄ is a more powerful reducing agent and will also reduce other functional groups like esters and amides. umn.edu Catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel can also effect this reduction.

Table 1: Reduction of this compound

| Starting Material | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) followed by aqueous workup | 1-(3-Chloro-4-fluorophenyl)heptan-1-ol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | 1-(3-Chloro-4-fluorophenyl)heptan-1-ol |

This table illustrates the expected product from the reduction of the ketone functional group.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is a target for a wide array of nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org These nucleophilic addition reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

Examples of nucleophilic addition reactions include:

Grignard Reactions: Addition of an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, results in the formation of a tertiary alcohol after acidic workup. This reaction is a powerful method for creating new carbon-carbon bonds. youtube.com

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) followed by acidification adds a cyano group and a hydroxyl group to the original carbonyl carbon, forming a cyanohydrin. This reaction is useful for extending the carbon chain.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into an alkene. This allows for the formation of a new carbon-carbon double bond at the position of the original carbonyl.

Alpha-Substitution Reactions (e.g., Halogenation, Alkylation)

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate conjugate base. This allows for substitution reactions at this position. wikipedia.org

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position using halogens like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). libretexts.orgchemistrysteps.com Under acidic conditions, monohalogenation is typically favored. wikipedia.org In basic media, the reaction is often difficult to stop at monosubstitution, and polyhalogenation can occur because the first halogen atom increases the acidity of the remaining α-protons. wikipedia.orglibretexts.org For this compound, halogenation would occur on the methylene group of the heptyl chain.

Alkylation: The enolate, formed by treating the ketone with a strong base like lithium diisopropylamide (LDA), can act as a nucleophile and react with an alkyl halide in an Sₙ2 reaction. This results in the formation of a new carbon-carbon bond at the α-position, effectively attaching a new alkyl group.

Reactions of the Halogenated Aromatic Ring

The 3-chloro-4-fluorophenyl group is also a site of significant reactivity. The presence of two halogen atoms and a deactivating acyl group influences its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution on Activated Sites

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org The ketone group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to it. organicchemistrytutor.com

In this compound, the fluorine atom is in the para position relative to the activating ketone group, while the chlorine atom is in the meta position. Therefore, the C-F bond is significantly activated towards nucleophilic attack. organicchemistrytutor.com A strong nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), an amine, or a thiol, can displace the fluoride (B91410) ion. Fluorine is often a better leaving group than chlorine in SₙAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Aryl halides are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound can participate in these transformations, although aryl chlorides are generally less reactive than aryl bromides or iodides and may require specialized catalysts with bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgspringernature.com

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This would allow for the formation of a new carbon-carbon bond at the position of the chlorine atom, leading to biaryl compounds or aryl-alkene structures.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction would result in the substitution of the chlorine atom with a vinyl group.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Expected Product |

| Suzuki Coupling | Phenylboronic Acid | 1-(3-Phenyl-4-fluorophenyl)heptan-1-one |

| Heck Reaction | Styrene | 1-(3-(2-Phenylethenyl)-4-fluorophenyl)heptan-1-one |

This table provides illustrative examples of potential products from cross-coupling reactions at the C-Cl position.

Reactions of the Aliphatic Heptane (B126788) Chain

The heptane chain of this compound is a key site for chemical modifications that can alter the molecule's physical and biological properties. Reactions can be targeted to the C-H bonds along the chain or involve the entire chain in cyclization processes.

Functionalization of the Alkyl Chain (e.g., via C-H Activation)

The functionalization of unactivated C(sp³)–H bonds in aliphatic chains is a significant area of research in organic synthesis. For aryl alkyl ketones like this compound, this allows for the introduction of various functional groups at specific positions along the heptane moiety. Palladium-catalyzed C–H activation is a prominent method for this purpose.

Research has demonstrated the feasibility of directing group-assisted, palladium-catalyzed β-C(sp³)–H and γ-C(sp³)–H arylation of ketones. nih.govnih.gov By employing a suitable directing group, such as an aminooxyacetic acid auxiliary, it is possible to functionalize the methylene groups of the alkyl chain. nih.gov For the heptane chain in this compound, this would correspond to the potential for arylation at the β, γ, δ, ε, or ζ positions. The selectivity for a specific position can be influenced by the directing group and reaction conditions.

The general mechanism for such a transformation involves the formation of a palladacycle intermediate, followed by oxidative addition of an aryl halide and reductive elimination to form the C-C bond. A variety of aryl and heteroaryl groups can be introduced through this method. nih.gov

Table 1: Potential C-H Functionalization Reactions of the Heptane Chain

| Position on Heptane Chain | Reaction Type | Catalyst/Reagents | Potential Products |

| β-position | Arylation | Pd(OAc)₂, aminooxyacetic acid auxiliary, Aryl-I | 2-Aryl-1-(3-chloro-4-fluorophenyl)heptan-1-one |

| γ-position | Arylation | Pd(OAc)₂, specific ligands, Aryl-I | 3-Aryl-1-(3-chloro-4-fluorophenyl)heptan-1-one |

| Other positions | Arylation | Requires specific directing groups and conditions | Variously arylated heptanone derivatives |

It is important to note that the efficiency and selectivity of these reactions can be influenced by steric and electronic factors of both the substrate and the arylating agent.

Cyclization Reactions involving the Heptane Chain

The long, flexible heptane chain of this compound can participate in intramolecular cyclization reactions to form various cyclic structures. These reactions can be induced by a variety of methods, including metal catalysis and photochemical activation.

One potential pathway is an intramolecular Friedel-Crafts acylation, where the carbonyl group acylates the aromatic ring. However, for the formation of a new ring involving the heptane chain, other strategies are required. For instance, if a suitable functional group were introduced onto the heptane chain, it could undergo cyclization with the aromatic ring or the carbonyl group.

Research on long-chain arylpiperazine derivatives has shown that long alkyl chains can be involved in cyclization to form key intermediates. acs.org While not a direct example, it illustrates the principle of using long alkyl chains in the formation of cyclic systems. Furthermore, aryl annulation of cyclic ketones has been achieved through a magnesium carbometalation-6-pi-electrocyclization protocol, suggesting that with appropriate precursors derived from the target molecule, complex polycyclic systems could be constructed. nih.gov

Stability and Degradation Studies

The stability of this compound under various conditions is a critical aspect of its chemical profile. Degradation can occur through hydrolysis, oxidation, or photochemical processes.

Hydrolytic Stability

Ketones are generally considered to be stable towards hydrolysis under neutral conditions. wikipedia.org The C-C bonds and the carbonyl C=O bond are not readily cleaved by water. However, under acidic or basic conditions, and particularly at elevated temperatures, hydrolysis can be promoted. For this compound, the primary site of potential hydrolytic instability would be the ketone functional group.

The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring could slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. However, significant degradation via hydrolysis is not expected under typical environmental pH ranges.

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Neutral pH, room temperature | High | Negligible degradation |

| Acidic pH, elevated temperature | Moderate | 3-Chloro-4-fluorobenzoic acid and heptane (via C-C cleavage under harsh conditions) |

| Basic pH, elevated temperature | Moderate | 3-Chloro-4-fluorobenzoic acid and heptane (via C-C cleavage under harsh conditions) |

Oxidative Stability and Autoxidation Potential

The oxidative stability of this compound is a key consideration, as both the aromatic ring and the aliphatic chain can be susceptible to oxidation. The heptane chain, in particular, can undergo autoxidation, a process involving the reaction with atmospheric oxygen.

Research has shown that ketones can undergo oxidative cleavage. For instance, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. wikipedia.org More relevant to the target compound, copper-catalyzed aerobic oxidative esterification of aryl long-chain alkyl ketones via C(CO)–C(alkyl) bond cleavage has been reported. acs.org This suggests that under certain catalytic conditions and in the presence of air, this compound could be cleaved to form a 3-chloro-4-fluorobenzoate ester.

Alkoxide-catalyzed autoxidative cleavage of ketones is another potential degradation pathway. acs.org This process involves the reaction with oxygen in the presence of a strong base. The benzylic position (the carbon adjacent to both the carbonyl and the aromatic ring) would be particularly susceptible to oxidation.

Photochemical Reactivity

Aromatic ketones are known to be photochemically active. slideshare.net Upon absorption of UV light, this compound can be excited to a singlet state, which can then undergo intersystem crossing to a triplet state. The subsequent reactions depend on the nature of the excited state and the surrounding environment.

One common photochemical reaction for ketones with sufficiently long alkyl chains is the Norrish Type II reaction. This involves intramolecular hydrogen abstraction from the γ-carbon of the alkyl chain by the excited carbonyl oxygen, leading to the formation of a biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) or cleave to yield a smaller ketone (acetophenone derivative) and an alkene (pent-1-ene).

The presence of halogen atoms on the aromatic ring can also influence the photochemical reactivity. mdpi.com Halogenated aromatic compounds can undergo photodehalogenation. Furthermore, aromatic ketones can act as photosensitizers, promoting the formation of reactive oxygen species in the presence of light and oxygen, which can then lead to further degradation of the molecule. rsc.org

Table 3: Potential Photochemical Degradation Pathways

| Reaction Type | Description | Potential Products |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1-(3-Chloro-4-fluorophenyl)ethanone and pent-1-ene, or a cyclobutanol derivative |

| Photoreduction | In the presence of a hydrogen donor | 1-(3-Chloro-4-fluorophenyl)heptan-1-ol |

| Photodehalogenation | Cleavage of the C-Cl or C-F bond | 1-(4-Fluorophenyl)heptan-1-one or 1-(3-chlorophenyl)heptan-1-one |

Derivatization and Analog Synthesis of 1 3 Chloro 4 Fluorophenyl Heptan 1 One

Modifications at the Ketone Functionality

The ketone group is a highly reactive site within the 1-(3-chloro-4-fluorophenyl)heptan-1-one molecule, lending itself to a variety of chemical transformations. These modifications are pivotal for introducing new functional groups and for creating chiral centers, thereby enabling the synthesis of a diverse array of derivatives.

Synthesis of Ketone Derivatives (e.g., Imines, Oximes, Hydrazones)

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions with primary amines and their derivatives to form a range of C=N double-bonded structures. These reactions are typically straightforward and proceed under mild conditions.

Imines (Schiff Bases): The reaction of this compound with a primary amine in a suitable solvent, often with acid catalysis and removal of water, yields the corresponding imine or Schiff base. The general reaction is as follows:

This compound + R-NH₂ → 1-(3-Chloro-4-fluorophenyl)-N-R-heptan-1-imine + H₂O

Oximes: Condensation with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide (B78521) or sodium acetate (B1210297) results in the formation of oximes. nih.govresearchgate.netwikipedia.orgarpgweb.com These reactions often produce a mixture of (E) and (Z) isomers. nih.gov

This compound + NH₂OH·HCl → (E/Z)-1-(3-Chloro-4-fluorophenyl)heptan-1-one oxime + HCl + H₂O

Hydrazones: Similarly, reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. researchgate.netwikipedia.orgacs.orgmdpi.com These derivatives are often crystalline solids and can be useful for characterization.

This compound + H₂N-NH-R → this compound hydrazone + H₂O

Table 1: Representative Synthesis of Ketone Derivatives This table presents illustrative data based on general reactions of aryl ketones, as specific data for this compound is not available in the cited literature.

| Derivative | Reagent | Catalyst | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Imine | Aniline | Acetic Acid | Toluene | 85-95 | General Knowledge |

| Oxime | Hydroxylamine HCl | KOH | Ethanol/Water | 70-90 | nih.govarpgweb.com |

Chiral Derivatization for Enantioselective Transformations

The prochiral nature of the ketone in this compound allows for enantioselective transformations to produce chiral secondary alcohols. This is a critical step in the synthesis of enantiomerically pure compounds.

One of the most common methods is the asymmetric reduction of the ketone . This can be achieved using chiral reducing agents or a stoichiometric achiral reducing agent in the presence of a chiral catalyst.

Use of Chiral Auxiliaries: The ketone can be reacted with a chiral auxiliary to form a diastereomeric intermediate, which then directs the stereochemical outcome of a subsequent reduction. nih.gov For example, reaction with a chiral amino alcohol can form a chiral oxazolidine, which is then reduced. The auxiliary is subsequently removed to yield the chiral alcohol.

Catalytic Asymmetric Reduction: A more atom-economical approach involves the use of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) as the reducing agent, is a well-established method for the enantioselective reduction of prochiral ketones. wikipedia.orgnih.govrsc.org Transition metal catalysts, such as those based on ruthenium with chiral ligands, are also highly effective for asymmetric transfer hydrogenation from a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.org

Table 2: Illustrative Enantioselective Reduction of an Aryl Ketone This table presents representative data for the enantioselective reduction of acetophenone, a model aryl ketone, as specific data for this compound is not available in the cited literature.

| Catalyst/Reagent | Reducing Agent | Solvent | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| (R)-CBS catalyst | BH₃·THF | THF | >95% (R) | nih.gov |

| RuCl₂(R-BINAP) | H₂ | Methanol | >98% (R) | wikipedia.org |

Functionalization of the Aliphatic Chain for Scaffold Diversification

The seven-carbon aliphatic chain offers numerous possibilities for structural modification, allowing for the introduction of various functional groups, changes in chain length, and the creation of new chiral centers.

Introduction of Polar or Chiral Groups

Introducing polar or chiral functionalities onto the aliphatic chain can significantly alter the physicochemical properties of the molecule.

α-Functionalization: The α-carbon to the ketone is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

α-Hydroxylation: Enolates can be oxidized with reagents like m-CPBA or molecular oxygen with a suitable catalyst to introduce a hydroxyl group at the α-position, forming an α-hydroxy ketone (acyloin). wikipedia.org

α-Amination: Electrophilic amination reagents can introduce an amino group at the α-position. organic-chemistry.orgcolab.wsrsc.orgresearchgate.net Alternatively, α-haloketones can be synthesized and then undergo nucleophilic substitution with amines.

β-Functionalization and Beyond: While direct functionalization at positions further down the chain is more challenging, modern catalytic methods are emerging. Palladium-catalyzed C(sp³)–H activation, using transient directing groups that reversibly form an imine with the ketone, can achieve arylation at the β- or even γ-position. nih.gov

Introduction of Functional Groups via Chain Precursors: An alternative strategy involves synthesizing the target molecule from a heptanone precursor that already contains the desired functional group. For example, using a hydroxylated or aminated heptanoic acid derivative in a Friedel-Crafts acylation would incorporate the functionality from the start.

Table 3: Potential Strategies for Aliphatic Chain Functionalization

| Position | Functional Group | Synthetic Strategy | Illustrative Reagents | Reference |

|---|---|---|---|---|

| α-position | Hydroxyl | Enolate oxidation | LDA, then MoOPH | General Knowledge |

| α-position | Amino | Electrophilic amination | LDA, then NsONH₂ | colab.wsresearchgate.net |

Chain Extension or Contraction Strategies

Altering the length of the aliphatic chain can be achieved through various synthetic routes.

Chain Extension:

Wittig Reaction and Subsequent Transformations: The ketone can undergo a Wittig reaction to form an alkene, which can then be subjected to hydroboration-oxidation to yield an alcohol. Oxidation of the alcohol to an aldehyde, followed by another Wittig reaction and subsequent reduction, can extend the chain by one or more carbons.

Grignard Reaction: Reaction of the ketone with a Grignard reagent, such as methylmagnesium bromide, followed by dehydration and subsequent hydroboration-oxidation of the resulting alkene, can also be a route for chain extension.

Chain Contraction:

Favorskii Rearrangement: Formation of an α-haloketone followed by treatment with a base can induce a Favorskii rearrangement, leading to a ring-contracted ester if the chain is cyclic, or a rearranged carboxylic acid derivative for an acyclic ketone, which can then be decarboxylated.

Oxidative Cleavage: If a double bond is introduced into the chain (e.g., via α,β-dehydrogenation), ozonolysis or other oxidative cleavage methods can shorten the carbon chain.

Ketone Chain-Walking: Recent advances have shown that under certain catalytic conditions, the ketone functionality can "walk" along an aliphatic chain. acs.orgnih.gov This isomerization could be used to move the ketone to a terminal position, which could then be cleaved, effectively shortening the chain.

Alterations of the Halogenated Phenyl Moiety

The 3-chloro-4-fluorophenyl ring is amenable to modification through cross-coupling reactions and nucleophilic aromatic substitution, allowing for the replacement of the halogen atoms with a wide variety of substituents.

Suzuki-Miyaura Cross-Coupling: The chlorine atom can be replaced by various aryl, heteroaryl, or alkyl groups via a palladium-catalyzed Suzuki-Miyaura coupling reaction with a corresponding boronic acid or boronate ester. tcichemicals.comorganic-chemistry.orglibretexts.orgyoutube.com The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, often requiring specialized ligands and conditions. mdpi.com

This compound + R-B(OH)₂ --(Pd catalyst, base)--> 1-(3-R-4-fluorophenyl)heptan-1-one

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, replacing the chlorine atom with a primary or secondary amine.

This compound + R₂NH --(Pd catalyst, base)--> 1-(3-(R₂N)-4-fluorophenyl)heptan-1-one

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic aromatic substitution by the para-ketone group, which is electron-withdrawing. science.govmasterorganicchemistry.comlibretexts.orgnih.govyoutube.com Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride (B91410) ion, particularly at elevated temperatures. The chlorine atom is less activated and would typically require more forcing conditions to be substituted via an SNAr mechanism.

This compound + Nu⁻ → 1-(3-Chloro-4-Nu-phenyl)heptan-1-one + F⁻

Table 4: Representative Reactions on the Halogenated Phenyl Ring This table presents illustrative data based on general reactions of halogenated aryl compounds, as specific data for this compound is not available in the cited literature.

| Reaction Type | Halogen Target | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Chlorine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(4-Fluoro-3-phenylphenyl)heptan-1-one | organic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Chlorine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 1-(4-Fluoro-3-morpholinophenyl)heptan-1-one | General Knowledge |

Introduction of Different Halogens or Substituents

The substitution pattern on the phenyl ring of this compound is a critical determinant of its electronic properties and potential interactions with biological targets. The introduction of different halogens or other substituents can significantly modulate these characteristics.

Halogen Exchange and Addition:

The existing chlorine and fluorine atoms can be replaced or supplemented with other halogens, such as bromine or iodine. For instance, electrophilic aromatic substitution reactions can be employed to introduce a bromine atom. Given the directing effects of the existing substituents (the chloro and fluoro groups are ortho, para-directing, and the acyl group is meta-directing), bromination would likely occur at the 2- or 6-position of the phenyl ring. The use of N-bromosuccinimide (NBS) in the presence of a suitable acid catalyst could facilitate such a transformation. Similarly, iodination could be achieved using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Introduction of Non-Halogen Substituents:

Alkoxy Groups: The introduction of methoxy (B1213986) or ethoxy groups can be achieved through nucleophilic aromatic substitution if a suitable leaving group is present, or more commonly through multi-step sequences involving, for example, nitration, reduction to an amine, diazotization, and subsequent reaction with an alcohol.

Nitro Groups: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The position of nitration would be governed by the combined directing effects of the existing substituents.

Amino Groups: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This primary amine can then serve as a handle for further derivatization, for instance, through acylation or sulfonylation.

The following table illustrates a hypothetical set of derivatives with modifications on the phenyl ring:

| Compound ID | R1 | R2 | R3 | R4 |

| Parent | H | Cl | F | H |

| Analog-1 | Br | Cl | F | H |

| Analog-2 | H | Br | F | H |

| Analog-3 | H | Cl | Br | H |

| Analog-4 | NO2 | Cl | F | H |

| Analog-5 | NH2 | Cl | F | H |

| Analog-6 | OCH3 | Cl | F | H |

Exploration of Isomeric Halogenation Patterns

The specific positioning of the halogen atoms on the phenyl ring can have a profound impact on the molecule's conformation and its interaction with a binding pocket. Therefore, the synthesis and evaluation of isomers of this compound are a critical aspect of SAR exploration.